![molecular formula C14H10Cl2N2O3 B5728941 N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide](/img/structure/B5728941.png)
N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide, also known as diclazuril, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in the treatment of coccidiosis, a parasitic disease that affects a wide range of animals, including poultry, cattle, and sheep.
Wirkmechanismus
Diclazuril works by inhibiting the development of Eimeria parasites in the host animal. It does this by interfering with the parasite's ability to form oocysts, which are the infectious form of the parasite. Diclazuril specifically targets the second-generation merozoites, which are responsible for the formation of oocysts. By inhibiting the development of these merozoites, N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide can prevent the formation of new oocysts and reduce the severity of the disease.
Biochemical and Physiological Effects:
Diclazuril has been shown to have minimal toxicity and is well-tolerated by animals. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 24 hours of administration. Diclazuril is metabolized in the liver and excreted in the urine and feces. It has a half-life of approximately 30 hours in chickens and 60 hours in sheep.
Vorteile Und Einschränkungen Für Laborexperimente
Diclazuril has several advantages for use in lab experiments. It has a broad spectrum of activity against Eimeria species, making it a useful tool for studying the biology and pathogenesis of these parasites. It is also well-tolerated by animals, allowing for repeated dosing and long-term studies. However, N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide has some limitations. It is not effective against all Eimeria species, and some strains have been shown to develop resistance to the drug. Additionally, the cost of N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide may be prohibitive for some research projects.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide. One area of interest is the development of new formulations and delivery methods that could improve the efficacy and cost-effectiveness of the drug. Another area of research is the identification of new targets for coccidiosis treatment, as resistance to N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide and other drugs remains a concern. Finally, there is a need for further studies on the safety and efficacy of N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide in different animal species and under different conditions.
Synthesemethoden
Diclazuril can be synthesized by reacting 2,5-dichloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been extensively studied and optimized to produce high yields of pure N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
Diclazuril has been extensively studied for its potential use in the treatment of coccidiosis. Coccidiosis is a parasitic disease caused by protozoan parasites of the genus Eimeria. It affects a wide range of animals, including poultry, cattle, and sheep, and can lead to significant economic losses in the livestock industry. Diclazuril has been shown to be effective against a wide range of Eimeria species, making it a promising candidate for the treatment of coccidiosis.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-10(3-2-4-13(8)18(20)21)14(19)17-12-7-9(15)5-6-11(12)16/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXMIGYCJREDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.